molecular formula C28H22ClF3N6O3 B560118 (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1448346-63-1

(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B560118
CAS RN: 1448346-63-1
M. Wt: 582.968
InChI Key: WIJZXSAJMHAVGX-XADRRFQNSA-N
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Description

AG-120 is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1), with potential antineoplastic activity. Upon administration, AG-120 specifically inhibits a mutated form of IDH1 in the cytoplasm, which inhibits the formation of the oncometabolite, 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH1-expressing tumor cells.

Scientific Research Applications

Oncology: Treatment of IDH1 Mutant Cancers

AG-120 (Ivosidenib) is a first-in-class inhibitor specifically targeting cancers with IDH1 mutations. It has shown promise in treating a range of hematologic malignancies and solid tumors by inhibiting the mutant IDH1 enzyme, leading to a reduction in the oncometabolite 2-HG levels in tumor models . This mechanism can induce differentiation of primary patient AML samples ex vivo, offering a novel therapeutic approach for acute myeloid leukemia (AML) patients .

Cholangiocarcinoma: Improving Overall Survival

In the Phase 3 ClarIDHy Trial, Ivosidenib demonstrated efficacy in patients with advanced cholangiocarcinoma harboring IDH1 mutations. The trial aimed to show that Ivosidenib could improve overall survival compared to placebo. The results indicated a significant survival benefit, marking Ivosidenib as a potential standard treatment for this specific patient group .

Metabolic Reprogramming: Lowering 2-HG Concentrations

The compound’s ability to lower 2-HG concentrations in tumors is a critical aspect of its application. 2-HG is a metabolite often found in elevated levels in various cancer types due to IDH1 mutations. By reducing 2-HG, Ivosidenib can reverse the metabolic reprogramming that supports tumor growth and survival .

Clinical Trials: Perioperative Study

Ivosidenib has been part of perioperative studies, where its effects are monitored in the context of surgery. Such studies help understand the drug’s impact on tumor biology and patient outcomes when used in conjunction with surgical interventions .

Genetic Research: Understanding IDH1 Mutation Impact

AG-120 is also used in genetic research to understand the broader implications of IDH1 mutations. By studying the effects of Ivosidenib on IDH1-mutant cancers, researchers can gain insights into the genetic pathways involved in tumorigenesis and potential targets for future therapies .

Pharmacology: Drug Development and Optimization

The discovery and development of AG-120 represent significant advancements in pharmacology. The compound serves as a model for developing other targeted therapies that can inhibit specific mutant enzymes involved in cancer and other diseases .

Diagnostic Research: Biomarker Identification

Research involving AG-120 includes efforts to identify biomarkers that predict response to the drug. This can lead to more personalized medicine approaches, where treatments are tailored based on the genetic profile of the patient’s tumor .

Hematology: Treating Blood Disorders

Beyond solid tumors, Ivosidenib’s inhibition of the IDH1 mutant enzyme has implications for treating blood disorders. Its ability to induce differentiation in leukemic blasts offers a potential treatment avenue for patients with AML and other hematologic malignancies .

properties

IUPAC Name

(2S)-N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZXSAJMHAVGX-XADRRFQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

Q & A

Q1: What is the mechanism of action of (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide (AG-120, Ivosidenib) in cancer cells?

A: (2S)-N-(1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme. [, ] These mutations are commonly found in specific cancers like gliomas and acute myeloid leukemia. [, ] The mutated enzyme acquires a new function, producing an oncometabolite called d-2-hydroxyglutarate (2-HG). [] By inhibiting mIDH1, AG-120 effectively reduces 2-HG levels in tumor cells. [, ] This reduction has been shown to restore cellular differentiation processes and hinder tumor growth. [, ]

Q2: How does AG-120's ability to lower 2-HG levels translate to clinical benefits in patients with cholangiocarcinoma?

A: In a subset of patients with IDH1-mutated cholangiocarcinoma, treatment with AG-120 has been observed to induce changes in tumor morphology and gene expression. [] Specifically, some tumors showed an increase in cholangiocellular growth patterns and a reduction in cytoplasm volume after 8-24 weeks of treatment. [] Additionally, RNA sequencing revealed a trend toward increased expression of liver-specific genes in samples with increased cholangiolar histology. [] These findings suggest that AG-120 may promote a more differentiated phenotype in some cholangiocarcinoma cells.

Q3: Beyond its primary target, are there other ways AG-120 impacts cancer cells?

A: Research suggests AG-120 might have a broader impact on cancer cell metabolism, particularly under nutrient-deprived conditions. [] It appears that in these environments, AG-120 can also inhibit the wild-type IDH1 enzyme. [] This inhibition seems to disrupt the cancer cells' ability to adapt to low nutrient availability, potentially limiting their growth and survival. []

Q4: Are there ongoing efforts to improve upon the properties of AG-120 as a therapeutic agent?

A: Yes, research continues to explore and optimize compounds targeting mIDH1. For instance, (+)-119 (NCATS-SM5637, NSC 791985), a potent pyrid-2-one mIDH1 inhibitor, has demonstrated superior tumor penetration and 2-HG reduction compared to AG-120 in preclinical models. [] This ongoing research highlights the commitment to developing even more effective treatments for mIDH1-driven cancers.

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